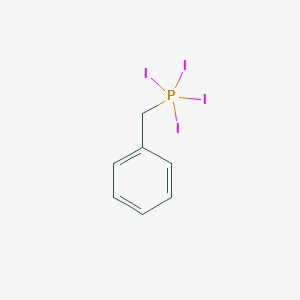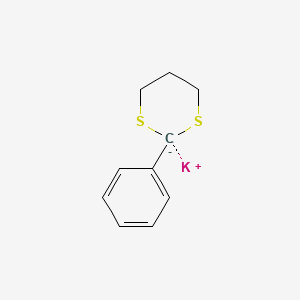
Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine carboxylates It features a pyridine ring substituted with an ethyl ester group at the 3-position and a 1,3-dioxolane ring at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be introduced by reacting the pyridine derivative with ethylene glycol in the presence of an acid catalyst, forming the dioxolane ring through acetalization.
Esterification: The final step involves the esterification of the pyridine derivative with ethanol in the presence of an acid catalyst to form the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
科学的研究の応用
Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
- Ethyl 3-(1,3-dioxolan-2-yl)pyridine-2-carboxylate
- Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate
Comparison: Ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate is unique due to the specific positioning of the dioxolane ring and the ethyl ester group on the pyridine ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
64137-69-5 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
ethyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO4/c1-2-14-10(13)8-3-4-9(12-7-8)11-15-5-6-16-11/h3-4,7,11H,2,5-6H2,1H3 |
InChIキー |
TWLIZTNUXQMFNE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C=C1)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Cyclohexyl-4,8-dimethyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14504510.png)

![1-[4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-yl]ethan-1-one](/img/structure/B14504512.png)


![7-Bromospiro[3.4]oct-5-ene](/img/structure/B14504551.png)






